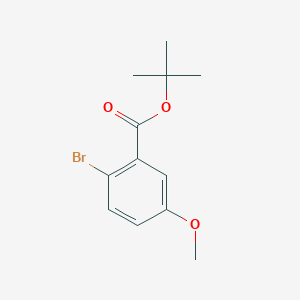

tert-Butyl 2-bromo-5-methoxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound tert-Butyl 2-bromo-5-methoxybenzoate is not directly studied in the provided papers. However, the papers do discuss various related compounds and reactions that can provide insight into the chemical behavior and properties of tert-butyl substituted benzoates and their derivatives. For instance, the study of 4-tert-butyl-4'-methoxydibenzoylmethane (BM-DBM) provides information on the photochemical properties of tert-butyl and methoxy substituted benzoic acid derivatives .

Synthesis Analysis

The synthesis of related compounds, such as 3,5-Di-tert-butyl-4-hydroxybenzoic acid, involves bromination and subsequent oxidation reactions . Similarly, the synthesis of 5-Chloro-2-[2Hydroxy-3-Tert-Butyl-5-(2-Methoxycarbonylethyl)-Phenyl]-2H-Benzotriazole from methyl ester derivatives through a series of reactions including alkylation and esterification indicates the versatility of tert-butyl substituted benzoates in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of tert-butyl substituted benzoates can be inferred to some extent from the studies on compounds like 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole, which exhibit hydrogen-bonded chains and tetramolecular aggregates due to the presence of tert-butyl and methoxy groups .

Chemical Reactions Analysis

The electrochemical study of 4-tert-butylcatechol in methanol suggests that tert-butyl substituted benzoates can undergo methoxylation reactions . Additionally, the electrochemical reduction of 2-(2-propynyloxy)bromobenzenes in the presence of carbon dioxide and methyl 4-tert-butylbenzoate as a mediator leads to aryl radical cyclization and carboxylation, demonstrating the reactivity of tert-butyl substituted benzoates in radical-mediated reactions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of tert-Butyl 2-bromo-5-methoxybenzoate are not directly reported, the studies on similar compounds provide some context. For example, the photochemical behavior of BM-DBM under UV light suggests that tert-butyl and methoxy groups can influence the stability and reactivity of the benzoate under photochemical conditions . The electrochemical properties of 4-tert-butylcatechol also highlight the influence of the tert-butyl group on redox behavior .

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

Hydrazide-hydrazones of tert-butylbenzoic acid, including similar compounds to tert-Butyl 2-bromo-5-methoxybenzoate, have shown promising antibacterial activity, particularly against Bacillus spp. These compounds demonstrated higher effectiveness than some commonly used antibiotics like cefuroxime or ampicillin (Popiołek & Biernasiuk, 2016).

Organic Synthesis

Tert-Butyl perbenzoate, a related compound, has been used as a substitute for benzoquinone in Fujiwara-Moritani reactions, a type of organic synthesis process. This approach is beneficial for coupling acetanilides and butyl acrylate under mild conditions (Liu & Hii, 2011).

Chemical Reactions and Mechanisms

In a study exploring chemical reactions of benzoic esters, tert-butylbenzoic acid derivatives, similar to tert-Butyl 2-bromo-5-methoxybenzoate, were found to exhibit distinct reactions with organolithium and -magnesium reagents. These reactions led to interesting insights into nucleophilic aromatic substitution and conjugate addition mechanisms (Hattori et al., 1995).

Synthesis of Complex Molecules

The synthesis of complex molecules involving tert-butylbenzoic acid derivatives has been studied. For example, the preparation of sterically protected diphosphene and fluorenylidenephosphine bearing the tert-butylbenzoic group demonstrates the application of these compounds in creating low-coordinate phosphorus atoms (Toyota et al., 2003).

Applications in Luminescence and Thermodynamics

Ternary lanthanide complexes involving 2-bromo-5-methoxybenzoic acid have been synthesized and characterized. These complexes exhibit interesting luminescence behaviors and thermodynamic properties, suggesting potential applications in materials science and photonics (Wu et al., 2018).

Safety and Hazards

The safety data sheet for “tert-Butyl 2-bromo-5-methoxybenzoate” advises against medicinal, household, or other uses . It is recommended to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .

Eigenschaften

IUPAC Name |

tert-butyl 2-bromo-5-methoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-12(2,3)16-11(14)9-7-8(15-4)5-6-10(9)13/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNMFVKQTXPGQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1)OC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650333 |

Source

|

| Record name | tert-Butyl 2-bromo-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-bromo-5-methoxybenzoate | |

CAS RN |

957063-12-6 |

Source

|

| Record name | 1,1-Dimethylethyl 2-bromo-5-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957063-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-bromo-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-[2-(methylsulphonyl)-4-nitrophenyl]piperidine-4-carboxylate](/img/structure/B1328675.png)

![1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328679.png)

![4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline](/img/structure/B1328681.png)

![3-[4-Fluoro-2-(methylsulphonyl)phenoxy]benzoic acid](/img/structure/B1328683.png)

![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328685.png)

![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328686.png)

![1-{[2-(2-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1328689.png)

![1-{[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1328694.png)

![[{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1328707.png)